(1S)-1-(3-Chloro-4-fluorophenyl)ethylamine
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Overview
Description
(1S)-1-(3-Chloro-4-fluorophenyl)ethylamine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Chloro-4-fluorophenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-4-fluoroacetophenone.
Reduction: The ketone group of 3-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the alcohol is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Amination: The resolved alcohol is then converted to the amine via an amination reaction, typically using reagents like ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Chloro-4-fluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: NaOCH3, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(3-Chloro-4-fluorophenyl)ethylamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Chloro-4-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(3-Chloro-4-methylphenyl)ethylamine
- (1S)-1-(3-Chloro-4-bromophenyl)ethylamine
- (1S)-1-(3-Chloro-4-iodophenyl)ethylamine
Uniqueness
(1S)-1-(3-Chloro-4-fluorophenyl)ethylamine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with molecular targets, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(1S)-1-(3-chloro-4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHARBBFZGIDKLK-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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